REACTION_CXSMILES
|
[N:1]([C:4]1[CH:14]=[CH:13][C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:6]([F:15])[C:5]=1[CH3:16])=[N+]=[N-]>C(O)C.[C].[Pd]>[NH2:1][C:4]1[CH:14]=[CH:13][C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:6]([F:15])[C:5]=1[CH3:16] |f:2.3|
|
Name
|
ethyl 4-azido-2-fluoro-3-methylbenzoate
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1=C(C(=C(C(=O)OCC)C=C1)F)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
palladium-carbon
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by adding
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by a column chromatography (eluent; toluene:ethyl acetate=10:1)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=C(C(=O)OCC)C=C1)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.75 g | |
YIELD: CALCULATEDPERCENTYIELD | 42.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |